molecular formula C21H19FN4O3S B3403323 N-(4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112374-97-6

N-(4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B3403323
CAS No.: 1112374-97-6
M. Wt: 426.5
InChI Key: PYPDFFHXUJVJFB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core substituted with methoxy and methyl groups at positions 8, 3, and 3. The sulfanyl acetamide moiety at position 2 links the core to a 4-fluorophenyl group. Its structural uniqueness lies in the combination of electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-25-16-9-8-14(29-3)10-15(16)18-19(25)20(28)26(2)21(24-18)30-11-17(27)23-13-6-4-12(22)5-7-13/h4-10H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPDFFHXUJVJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

The pyrimido[5,4-b]indole scaffold is conserved across analogs, but substitutions at the N3, C8, and acetamide side chain differentiate their activities:

Compound Name Key Substituents Biological Relevance (if available) Source
Target Compound 8-methoxy, 3,5-dimethyl, 4-fluorophenyl-sulfanyl acetamide Structural focus; limited activity data
N-(3,3-dimethylbutyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 28) 3-phenyl, N-(3,3-dimethylbutyl) Enhanced lipophilicity; potential CNS targets
N-(tert-butyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 32) 3-phenyl, N-(tert-butyl) Improved metabolic stability
N-[(4-fluorophenyl)methyl]-2-((3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)acetamide 3-(3-methoxyphenyl), N-(4-fluorobenzyl) Dual halogen/methoxy substitution
2-((3-(4-chlorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide 3-(4-chlorophenyl), N-(2,4-difluorophenyl) Enhanced halogen interactions

Substituent Effects on Pharmacological Properties

  • Fluorine Substituents: The 4-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to non-halogenated analogs (e.g., Compound 27 in ). Fluorine’s electronegativity can also modulate electron density in the acetamide linkage.
  • Methoxy and Methyl Groups : The 8-methoxy and 3,5-dimethyl groups likely improve solubility and steric shielding, reducing oxidative metabolism .

Computational and Spectroscopic Characterization

  • NMR and HRMS: All analogs in were validated via $ ^1H $/$ ^13C $ NMR and high-resolution mass spectrometry.
  • DFT Studies : Comparative DFT analyses (e.g., ) on related acetamides highlight the role of substituents in electronic distribution and stability, which could guide future optimizations.

Key Research Findings and Limitations

Activity Trends : Compounds with bulkier N-substituents (e.g., tert-butyl in Compound 32) show prolonged half-lives in vitro, suggesting metabolic advantages over smaller alkyl chains .

Halogen Interactions : Chlorine and fluorine substituents () may enhance target affinity via halogen bonding, but excessive halogenation risks toxicity.

Data Gaps: No direct IC$_{50}$ or pharmacokinetic data for the target compound are available in the provided evidence, limiting conclusive comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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